Cas no 102788-98-7 (9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester)
9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester
- ethyl 5-(6-aminopurin-9-yl)pentanoate
- DTXSID80444468
- 102788-98-7
- EN300-27724158
- Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate
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- Inchi: 1S/C12H17N5O2/c1-2-19-9(18)5-3-4-6-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,2-6H2,1H3,(H2,13,14,15)
- InChI Key: GZPBINSDLNQAQC-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCN1C=NC2=C(N)N=CN=C12)=O
Computed Properties
- Exact Mass: 263.13841
- Monoisotopic Mass: 263.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 95.92
9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27724158-0.05g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 0.05g |
$851.0 | 2025-03-20 | |
| Enamine | EN300-27724158-0.1g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 0.1g |
$892.0 | 2025-03-20 | |
| Enamine | EN300-27724158-0.25g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 0.25g |
$933.0 | 2025-03-20 | |
| Enamine | EN300-27724158-0.5g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 0.5g |
$974.0 | 2025-03-20 | |
| Enamine | EN300-27724158-1.0g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-27724158-2.5g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
| Enamine | EN300-27724158-5.0g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 5.0g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-27724158-10.0g |
ethyl 5-(6-amino-9H-purin-9-yl)pentanoate |
102788-98-7 | 95.0% | 10.0g |
$4360.0 | 2025-03-20 |
9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester
Compound CAS No. 102788-98-7: 9H-Purine-9-pentanoic Acid, 6-Amino-, Ethyl Ester
The compound with CAS No. 102788-98-7, known as 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the purine derivative family, which has been extensively studied due to its structural similarity to naturally occurring purines like adenine and guanine. The ethyl ester functional group attached to the pentanoic acid moiety adds unique chemical properties, making this compound versatile for research and development purposes.
Recent studies have highlighted the importance of purine derivatives in drug discovery, particularly in the fields of oncology and neurology. The 6-amino group in this compound plays a crucial role in its biological activity, as it can act as a site for further chemical modifications or interactions with cellular components. Researchers have explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced bioavailability and efficacy.
The synthesis of 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The use of ethyl ester groups not only stabilizes the molecule during synthesis but also facilitates its solubility in organic solvents, making it easier to handle in laboratory settings. This compound has been utilized in various organic reactions, including coupling reactions and enzymatic assays, demonstrating its versatility as a building block in organic chemistry.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. For instance, its ability to act as a substrate for enzymes involved in nucleotide metabolism has been explored in preclinical studies. Additionally, the ethyl ester group can be easily converted into other functional groups, enabling researchers to tailor the molecule's properties for specific therapeutic applications.
Recent advancements in computational chemistry have allowed for a deeper understanding of the molecular interactions of 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester. Molecular docking studies have revealed potential binding affinities with key proteins involved in cellular signaling pathways, suggesting its role as a lead compound for drug design. Furthermore, spectroscopic analyses have provided insights into its conformational flexibility and stability under various physiological conditions.
The integration of this compound into medicinal chemistry pipelines has also been supported by its favorable pharmacokinetic profiles observed in early-stage animal studies. Its ability to cross biological membranes and exhibit moderate metabolic stability makes it an attractive candidate for further preclinical evaluation. Researchers are currently investigating its potential as an anti-inflammatory agent and a modulator of cellular stress responses.
In conclusion, 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester (CAS No. 102788-98-7) stands out as a valuable tool in contemporary chemical research. Its unique structure, combined with the functional versatility provided by the ethyl ester group and the 6-amino substituent, positions it as a promising candidate for advancing drug discovery and development efforts. As ongoing studies continue to uncover new insights into its biological roles and chemical properties, this compound is likely to play an increasingly important role in both academic and industrial settings.
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